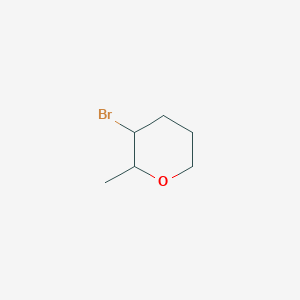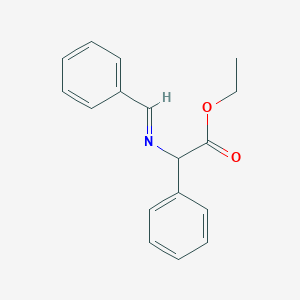![molecular formula C15H20O7 B137672 1-(4-Methoxyphenyl)-2-[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyethanone CAS No. 135743-08-7](/img/structure/B137672.png)
1-(4-Methoxyphenyl)-2-[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Methoxyphenyl)-2-[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyethanone is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly known as "MEK inhibitor" and has been extensively studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments, and future directions.
Wirkmechanismus
The mechanism of action of 1-(4-Methoxyphenyl)-2-[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyethanone involves the inhibition of the MEK enzyme. This inhibition leads to the inhibition of the MAPK/ERK signaling pathway, which results in the inhibition of cell proliferation, differentiation, and survival.
Biochemical and Physiological Effects:
1-(4-Methoxyphenyl)-2-[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyethanone has been shown to have several biochemical and physiological effects. This compound has been shown to inhibit the growth of various cancer cells, including melanoma, pancreatic cancer, and lung cancer. Additionally, this compound has been shown to have anti-inflammatory effects and has been studied for its potential applications in the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1-(4-Methoxyphenyl)-2-[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyethanone in lab experiments is its specificity for the MEK enzyme. This compound has been shown to selectively inhibit the activity of the MEK enzyme, which makes it a valuable tool for studying the MAPK/ERK signaling pathway. However, one of the limitations of using this compound in lab experiments is its potential toxicity. This compound has been shown to have cytotoxic effects on some cell lines, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of 1-(4-Methoxyphenyl)-2-[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyethanone. One direction is the development of more potent and selective MEK inhibitors. Another direction is the study of the potential applications of this compound in the treatment of inflammatory diseases. Additionally, this compound could be studied for its potential applications in combination therapies with other anticancer agents.
Synthesemethoden
The synthesis of 1-(4-Methoxyphenyl)-2-[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyethanone involves several steps. The first step involves the synthesis of 4-methoxybenzaldehyde, which is then reacted with ethyl 2,3-epoxypropanoate to form 4-methoxyphenyl-2,3-epoxypropanoate. The second step involves the reduction of 4-methoxyphenyl-2,3-epoxypropanoate with sodium borohydride to form 4-methoxyphenylpropan-2-ol. The final step involves the reaction of 4-methoxyphenylpropan-2-ol with 2,3,4,5,6-pentahydroxyhexanal to form 1-(4-Methoxyphenyl)-2-[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyethanone.
Wissenschaftliche Forschungsanwendungen
1-(4-Methoxyphenyl)-2-[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyethanone has been extensively studied for its potential applications in scientific research. This compound is commonly used as a MEK inhibitor, which means it inhibits the activity of the MEK enzyme. The MEK enzyme is involved in the MAPK/ERK signaling pathway, which plays a crucial role in various cellular processes, including cell proliferation, differentiation, and survival.
Eigenschaften
CAS-Nummer |
135743-08-7 |
|---|---|
Produktname |
1-(4-Methoxyphenyl)-2-[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyethanone |
Molekularformel |
C15H20O7 |
Molekulargewicht |
312.31 g/mol |
IUPAC-Name |
1-(4-methoxyphenyl)-2-[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyethanone |
InChI |
InChI=1S/C15H20O7/c1-8-12(17)13(18)14(19)15(22-8)21-7-11(16)9-3-5-10(20-2)6-4-9/h3-6,8,12-15,17-19H,7H2,1-2H3/t8-,12-,13+,14+,15+/m0/s1 |
InChI-Schlüssel |
BZQNNZLRPDYICZ-VRCFELQOSA-N |
Isomerische SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OCC(=O)C2=CC=C(C=C2)OC)O)O)O |
SMILES |
CC1C(C(C(C(O1)OCC(=O)C2=CC=C(C=C2)OC)O)O)O |
Kanonische SMILES |
CC1C(C(C(C(O1)OCC(=O)C2=CC=C(C=C2)OC)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-Fluoro-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-(2,4,6-trimethylphenoxy)pyrimidin-2-one](/img/structure/B137589.png)

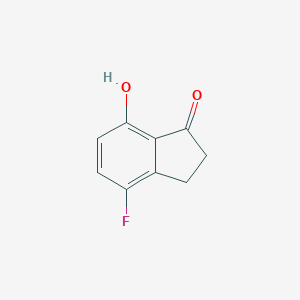

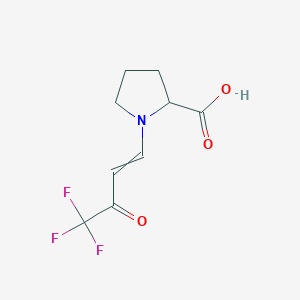
![2,6-Dimethylimidazo[2,1-b]thiazole-5-carboxylic acid ethyl ester](/img/structure/B137606.png)
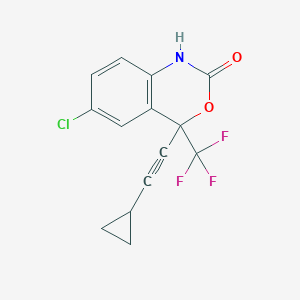

![4-Methylidene-1-oxa-6,9-diazaspiro[4.5]decane-7,10-dione](/img/structure/B137614.png)


